molecular formula C11H18O2 B14254312 Undec-4-ene-3,6-dione CAS No. 188619-92-3

Undec-4-ene-3,6-dione

Cat. No.: B14254312
CAS No.: 188619-92-3
M. Wt: 182.26 g/mol
InChI Key: BQXFOTZPKLKIQJ-UHFFFAOYSA-N
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Description

Undec-4-ene-3,6-dione is an organic compound characterized by a unique structure that includes a double bond and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-4-ene-3,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. For instance, the reaction of 1,4-benzoquinone with cyclopentadiene in the presence of dichloromethane and zinc dust can yield tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as distillation and crystallization to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Undec-4-ene-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) and halogens (X2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

Undec-4-ene-3,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which undec-4-ene-3,6-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, derivatives of the compound have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, leading to neuroprotective effects . These interactions can attenuate neurotoxicity and reduce calcium influx in neuronal cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undec-4-ene-3,6-dione is unique due to its specific double bond and ketone group arrangement, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

188619-92-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

undec-4-ene-3,6-dione

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h8-9H,3-7H2,1-2H3

InChI Key

BQXFOTZPKLKIQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC(=O)CC

Origin of Product

United States

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